3-Amino-1-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
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Overview
Description
3-Amino-1-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis often begins with commercially available starting materials such as ethyl acetoacetate and 2-aminopyridine.
Cyclization: The key step involves cyclization to form the naphthyridine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Using catalysts to increase reaction efficiency.
Solvents: Selecting appropriate solvents to enhance reaction rates and yields.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while substitution could introduce various functional groups at the amino position.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound with similar structural features.
2-Amino-1,6-naphthyridine: A closely related compound with an amino group at a different position.
6-Methyl-1,6-naphthyridine: A methylated derivative with similar properties.
Uniqueness
3-Amino-1-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its combination of an amino group, ethyl group, and methyl group on the naphthyridine ring provides distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-1-ethyl-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H17N3O/c1-3-14-10-4-5-13(2)7-8(10)6-9(12)11(14)15/h6H,3-5,7,12H2,1-2H3 |
InChI Key |
KIMLDRGINJLQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CN(CC2)C)C=C(C1=O)N |
Origin of Product |
United States |
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